molecular formula C9H7ClN4O B5700629 (3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone

(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone

Cat. No.: B5700629
M. Wt: 222.63 g/mol
InChI Key: YNCIBXNDBBDDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a triazole ring, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Introduction of various substituents on the chlorophenyl group.

Scientific Research Applications

(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the chlorophenyl group play crucial roles in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-1,2,4-triazol-4-yl)-(2,5-dimethylphenyl)methanone
  • (3-amino-1,2,4-triazol-4-yl)-(2-fluorophenyl)methanone

Uniqueness

(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-7-3-1-2-6(4-7)8(15)14-5-12-13-9(14)11/h1-5H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCIBXNDBBDDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.